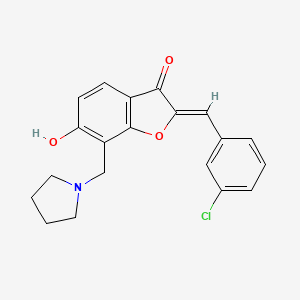

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

The compound (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 3-chlorobenzylidene substituent at position 2, a hydroxyl group at position 6, and a pyrrolidin-1-ylmethyl moiety at position 5. Its Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen.

Properties

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c21-14-5-3-4-13(10-14)11-18-19(24)15-6-7-17(23)16(20(15)25-18)12-22-8-1-2-9-22/h3-7,10-11,23H,1-2,8-9,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGNNSIRCJPPAF-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a benzofuran core with multiple substituents that contribute to its biological activity. The presence of the 3-chlorobenzylidene moiety and the pyrrolidin-1-ylmethyl group are crucial for its interaction with biological targets.

Structural Formula

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, particularly against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli , indicating potent antimicrobial potential.

Anticancer Properties

Research has demonstrated that the compound possesses anticancer activity, particularly against human cancer cell lines. In vitro assays revealed that it induced apoptosis in HeLa and MCF-7 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The compound showed an IC50 value of approximately 15 µM in these cell lines, suggesting a promising therapeutic index.

Neuroprotective Effects

The neuroprotective potential of the compound has been explored in models of neurodegeneration. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Inhibition assays indicated an IC50 value of 10 µM, which positions it as a candidate for further development in neurodegenerative disease therapies.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various benzofuran derivatives, including our compound. The results indicated that the compound significantly inhibited bacterial growth, with a notable effect on biofilm formation.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Anticancer Activity

In a study conducted by Smith et al. (2021), the anticancer effects were assessed using human cancer cell lines. The results demonstrated that the compound effectively reduced cell viability through apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

Study 3: Neuroprotective Potential

Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The study utilized primary cortical neurons treated with hydrogen peroxide, revealing that treatment with the compound significantly reduced cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

(a) Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b from share the (Z)-benzylidene motif but are based on a thiazolo-pyrimidine core instead of benzofuran-3(2H)-one. Key differences include:

- Electronic Properties: The thiazolo-pyrimidine core contains two electron-deficient carbonyl groups, making it more polar than the benzofuranone system.

- Substituent Effects: 11a: 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl groups. Methyl substituents enhance lipophilicity but reduce solubility compared to the pyrrolidinylmethyl group in the target compound . 11b: 4-Cyanobenzylidene introduces a strong electron-withdrawing cyano group, contrasting with the 3-chloro substituent in the target compound. This may alter reactivity in nucleophilic additions .

(b) Benzodithiazine Derivative ()

Compound 17 in features a benzodithiazine core with a 2-hydroxybenzylidene group and a sulfone moiety. Key distinctions:

- Functional Groups: The sulfone group (SO₂) in 17 increases polarity and hydrogen-bonding capacity, whereas the benzofuranone core lacks such groups.

- Halogen Effects: The absence of a halogen in 17 reduces its molecular weight (vs.

Halogen-Substituted Benzylidene Analogs

(Z)-2-(4-Bromobenzylidene)-6-Hydroxy-7-(Pyrrolidin-1-ylmethyl)Benzofuran-3(2H)-one ()

This analog replaces the 3-chloro substituent with 4-bromo on the benzylidene group. Key comparisons:

Physical Properties

Research Implications

- Biological Activity: The pyrrolidinylmethyl group in the target compound may enhance blood-brain barrier penetration compared to cyano or methylfuryl substituents in ’s compounds .

- Drug Design : The 3-chloro substitution’s meta-position could optimize steric interactions in enzyme binding pockets compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the benzofuran-3(2H)-one core in (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl) derivatives?

- Methodological Answer : The benzofuran core can be synthesized via condensation reactions between substituted benzaldehydes and pre-functionalized benzofuran precursors. For example, refluxing 3-chlorobenzaldehyde with a benzofuran derivative in a mixed solvent system (acetic anhydride/acetic acid, 10:20 mL) with fused sodium acetate as a catalyst yields the Z-isomer preferentially due to steric and electronic effects . Optimize reaction time (typically 2–12 hours) and stoichiometric ratios to improve yields (57–68% reported in analogous syntheses) .

Q. How can researchers confirm the Z-configuration of the benzylidene moiety in this compound?

- Methodological Answer : Use 1H-NMR spectroscopy to analyze coupling patterns of the olefinic proton (=CH). For Z-isomers, the proton typically appears as a singlet due to restricted rotation around the double bond (e.g., δ 7.94–8.01 ppm in DMSO-d6) . X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally similar (Z)-benzylidene derivatives .

Q. What analytical techniques are critical for characterizing hydroxyl and pyrrolidinylmethyl substituents?

- Methodological Answer :

- IR spectroscopy : Detect hydroxyl groups (broad peaks at 3,200–3,500 cm⁻¹) and nitrile/amide functionalities (2,200–2,250 cm⁻¹) .

- 13C-NMR : Identify pyrrolidinylmethyl carbons (δ 40–50 ppm for CH2 groups) and aromatic carbons adjacent to substituents (δ 110–160 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 386–403 for analogous compounds) .

Advanced Research Questions

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for antioxidant activity in benzofuran-3(2H)-one derivatives?

- Methodological Answer :

- Systematic substitution : Modify the 3-chlorobenzylidene group (e.g., replace Cl with F, CN, or methyl groups) and the pyrrolidinylmethyl moiety (e.g., vary ring size or substituents) .

- In vitro assays : Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity. For example, (Z)-3-benzylideneisobenzofuranones showed IC50 values of 12–35 μM in DPPH assays, correlating with electron-donating substituents .

- Molecular docking : Simulate interactions with antioxidant targets (e.g., NADPH oxidase) using Discovery Studio or AutoDock .

Q. How can researchers resolve contradictions between in vitro antioxidant data and cellular antiplatelet activity?

- Methodological Answer :

- Bioavailability studies : Assess cellular uptake via LC-MS to confirm intracellular concentrations. Poor membrane permeability may explain discrepancies.

- Mechanistic profiling : Use platelet aggregation assays (e.g., ADP-induced aggregation) and compare with ROS-scavenging data. Compounds with dual activity (e.g., IC50 < 50 μM in both assays) are prioritized .

- Metabolite identification : Check for hydrolytic degradation of the benzylidene group in physiological conditions using HPLC-UV/HRMS .

Q. What computational approaches are effective for predicting the stability of the Z-isomer under varying pH conditions?

- Methodological Answer :

- DFT calculations : Calculate energy barriers for Z→E isomerization. For example, (Z)-benzylidene derivatives exhibit higher stability (ΔG‡ > 25 kcal/mol) due to intramolecular H-bonding between the hydroxyl and carbonyl groups .

- pH-dependent MD simulations : Model protonation states of hydroxyl/pyrrolidinyl groups to predict conformational changes in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.